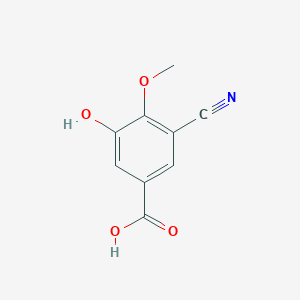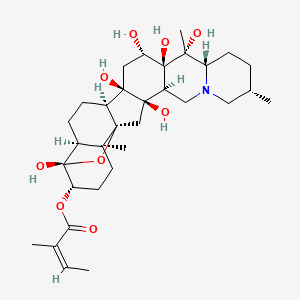
Veratrine
Overview
Description
Veratrine is a steroidal alkaloid found in plants of the lily family, specifically the genera Veratrum and Schoenocaulon . It acts as a neurotoxin by binding to and preventing the inactivation of voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes . This compound increases nerve excitability and intracellular Ca 2+ concentrations .
Synthesis Analysis
This compound has been isolated from the seeds of Schoenocaulon officinale and from the rhizomes of Veratrum album . It is present as part of a glycosidal combination, bonded to carbohydrate moieties . Early isolation methods relied on formation of the nitrate salt and then precipitation of the insoluble sulfate form .Molecular Structure Analysis
This compound has a molecular formula of C32H49NO9 . Its average mass is 591.733 Da and its mono-isotopic mass is 591.340759 Da . It has 14 defined stereocentres .Physical and Chemical Properties Analysis
This compound has a molecular formula of C32H49NO9 . Its average mass is 591.733 Da and its mono-isotopic mass is 591.340759 Da . It has 14 defined stereocentres .Scientific Research Applications
Effects on Mitochondrial Function
Veratrine, a mixture of Veratrum alkaloids, has been shown to significantly decrease the rate of state 3 respiration, respiratory control (RCR), and ADP/O ratios in isolated rat skeletal muscle mitochondria, suggesting tissue-specific toxic effects on mitochondrial respiratory chain complexes. This points to this compound's potential in elucidating the molecular mechanisms of toxicity associated with mitochondrial dysfunction in skeletal muscles (E. S. Silva Freitas, M. M. Fagian, M. A. da Cruz Höfling, 2006).
Pharmacokinetics
Research on the pharmacokinetics of Veratramine and Jervine, active components of this compound, in rats has provided a foundation for understanding their in vivo behavior. This study is crucial for the clinical application of this compound, highlighting gender differences in absorption and elimination, which necessitates careful consideration in drug use based on these findings (S. Wang, Jiali Cui, G. Zhao, Hongbin Liu, Jingkun Wang, 2022).
Muscle Fiber Morphology
Investigations into the effects of this compound on fish skeletal muscle revealed alterations in metabolism and ultrastructural damage, such as changes in the NADH-TR activity of oxidative fibers and damage to sarcomeres and mitochondria. This study adds to our understanding of the impact of this compound across different species and muscle types, offering insights into its broader biological effects (E. S. Silva Freitas, M. dal Pai Silva, M. D. da Cruz-Höfling, 2001).
Neurophysiological Processes
This compound's action on sodium channels has been shown to induce anxiety-like behaviors in rats, demonstrating its utility in exploring neurological pathways and potential treatments for anxiety disorders. This aspect of this compound research offers a novel pathway to understanding the complexities of the nervous system and its response to plant-derived neurotoxins (A. Saitoh, Y. Makino, Tomio Hashimoto, M. Yamada, Leo Gotoh, Azusa Sugiyama, M. Ohashi, Mai Tsukagoshi, J. Oka, M. Yamada, 2015).
Mechanism of Action
Target of Action
Veratrine, a steroidal alkaloid, primarily targets voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-potassium pump, which maintains the electrochemical gradient essential for the functioning of nerve cells . By binding to sodium channels, this compound prolongs the influx of sodium ions, thereby disrupting the normal function of the pump . This disruption leads to increased nerve excitability and intracellular calcium concentrations .
Pharmacokinetics
It is known that this compound can be absorbed through the skin or mucous membranes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The primary result of this compound’s action is increased nerve excitability . This can lead to various physiological effects, depending on the specific type of cells affected. For instance, in heart cells, this could potentially alter the rhythm and force of contractions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s neurotoxic effects can be modulated by the concentration of sodium and other ions in the environment . Additionally, the compound’s effectiveness as an insecticide can vary depending on the specific species of insect and its resistance to toxins .
Safety and Hazards
Properties
IUPAC Name |
(1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUCFOVFALNEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861603 | |
| Record name | 4,12,14,16,17,20-Hexahydroxy-4,9-epoxycevan-3-yl 2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-59-9 | |
| Record name | Cevadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Veratrine's primary molecular target?
A1: this compound primarily targets voltage-gated sodium channels (VGSCs) found in excitable tissues like nerves and muscles. [, , , , , , ]
Q2: How does this compound interact with VGSCs?
A2: this compound binds to specific sites on VGSCs, slowing down the inactivation process of the sodium channel. [, , , , ] This leads to prolonged sodium influx into the cell. [, ]
Q3: What are the consequences of this compound's interaction with VGSCs on nerve cells?
A3: In nerve cells, this compound binding to VGSCs causes a greatly augmented and prolonged after-potential. [, ] This effect is more pronounced under conditions of rapid stimulation or partial asphyxia. [] this compound can also increase the resting oxygen consumption of nerves. []
Q4: How does this compound affect skeletal muscle?
A4: In skeletal muscle, this compound induces a characteristic prolonged contraction in response to a single stimulus. [, ] This contraction is accompanied by a much greater heat production compared to a normal muscle twitch. [] this compound also increases the duration of the electrical repetitive firing and the associated mechanical tetanus in muscle. []
Q5: Can this compound induce arrhythmias?
A6: While this compound can induce changes in cardiac electrical activity, studies in dogs show that it actually increases the ventricular fibrillation threshold, suggesting a potential protective effect against arrhythmias. []
Q6: Does this compound affect neurotransmitter release?
A7: this compound, by depolarizing nerve terminals, can stimulate the release of various neurotransmitters, including norepinephrine [, , , ], dopamine [, , , ], and cholecystokinin (CCK). [, ] This release is calcium-dependent and can be blocked by tetrodotoxin. [, , , ]
Q7: Are there any intracellular effects of this compound?
A8: this compound treatment has been shown to decrease (Na+ + K+)-ATPase activity in rat brain slices. [] This effect is dependent on external calcium and can be blocked by agents that interfere with sodium influx or calcium homeostasis. []
Q8: What is the chemical nature of this compound?
A9: this compound is not a single compound but a mixture of ester alkaloids, primarily cevadine and veratridine. [, ]
Q9: How can the components of this compound be distinguished?
A10: The individual components of this compound, such as cevadine and veratridine, exhibit distinct ultraviolet absorption spectra. [] This difference arises from the small acid moieties esterified with cevine, a common component in these alkaloids. []
Q10: How do the neurophysiological effects of cevadine and veratridine differ?
A11: While both alkaloids induce a negative after-potential in nerve cells, the characteristics of this after-potential differ. Cevadine causes a larger initial amplitude, while the time constant of decline is longer for veratridine. []
Q11: Do different this compound components have varying potencies?
A12: Yes, the ester alkaloids present in this compound exhibit varying potencies. Generally, the ester alkaloid is significantly more potent than its corresponding alkamine, formed upon hydrolysis. []
Q12: Are there synthetic analogs of this compound components?
A13: While not directly derived from this compound, certain synthetic compounds like batrachotoxin share a similar mechanism of action, prolonging the open state of VGSCs. [] This suggests potential for developing synthetic analogs with tailored properties.
Q13: Is this compound toxic?
A14: this compound is known to be toxic. Historical records indicate its use as a poison. [] Studies highlight its ability to induce myonecrosis (muscle cell death). []
Q14: What are the potential mechanisms of this compound's toxicity?
A15: this compound's toxicity is primarily attributed to its action on VGSCs, leading to prolonged cellular depolarization and disruption of normal cellular function. [, , , , , ] Studies have also shown that this compound can induce ultrastructural changes in muscle mitochondria, suggesting a potential mechanism for its myotoxic effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


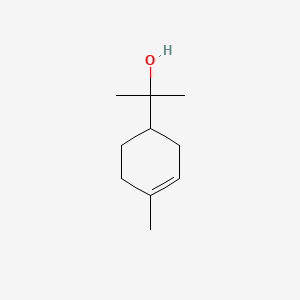
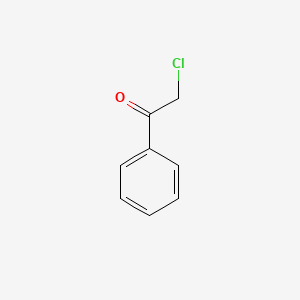
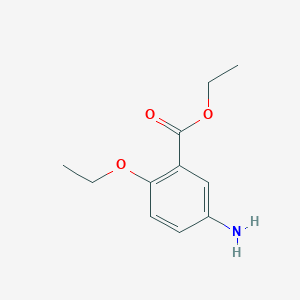
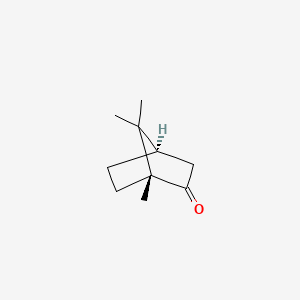
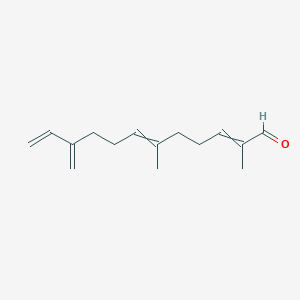
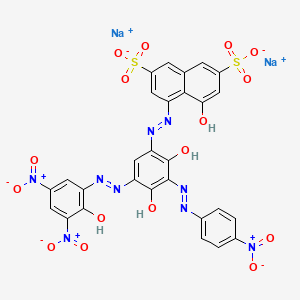
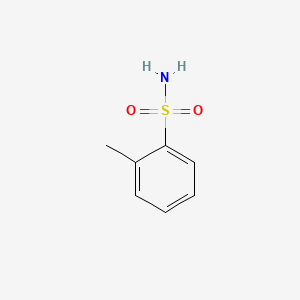
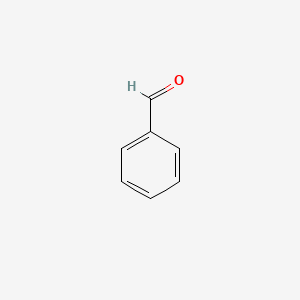
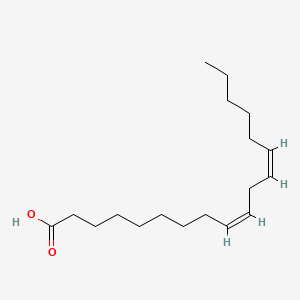
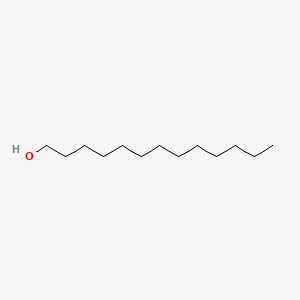
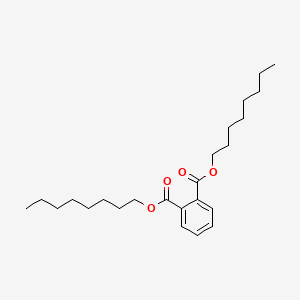
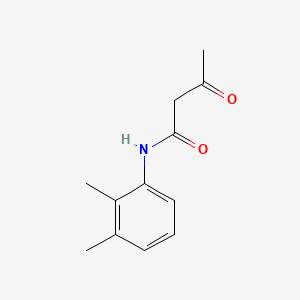
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)
